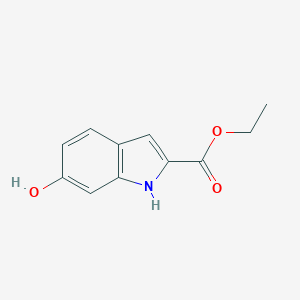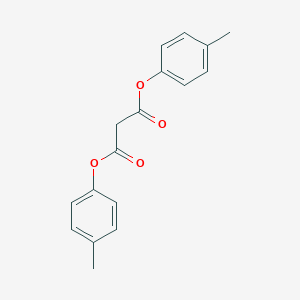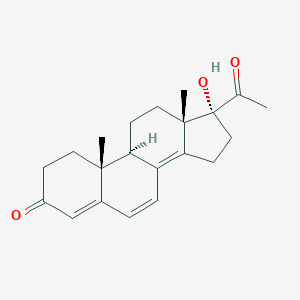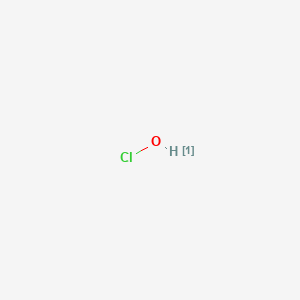
protio hypochlorite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
protio hypochlorite, also known as deuterated hypochlorous acid, is a variant of hypochlorous acid where the hydrogen atom is replaced by deuterium. Hypochlorous acid (HClO) is a weak acid and a powerful oxidizing agent, known for its antimicrobial and disinfecting properties. It plays a crucial role in the human immune system and is widely used in various industrial and medical applications .
准备方法
Synthetic Routes and Reaction Conditions: protio hypochlorite can be synthesized through the electrolysis of a deuterated salt solution. The process involves the following steps:
Electrolysis of Deuterated Salt Solution: Deuterium chloride (DCl) is dissolved in water to form a deuterated salt solution.
Electrolysis Reaction: The solution undergoes electrolysis, producing deuterium gas (D2) and chlorine gas (Cl2).
Formation of Hypochlorous Acid-d: Chlorine gas is then dissolved in water, leading to the formation of hypochlorous acid-d (DClO) and deuterium chloride (DCl).
Industrial Production Methods: Industrial production of hypochlorous acid-d follows a similar process but on a larger scale. The key steps include:
Preparation of Deuterated Salt Solution: Large quantities of deuterium chloride are dissolved in water.
Electrolysis: The solution is subjected to electrolysis in specialized industrial electrolysis cells.
Collection and Purification: The produced hypochlorous acid-d is collected and purified for various applications.
化学反应分析
Types of Reactions: protio hypochlorite undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, reacting with various organic and inorganic compounds.
Reduction: In certain conditions, it can be reduced to deuterium chloride.
Substitution: It can react with amines to form deuterated chloramines.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and chloride ions. The reaction typically occurs under acidic conditions.
Reduction Reactions: Reducing agents such as sodium thiosulfate can be used.
Substitution Reactions: Amines and other nucleophiles are common reagents.
Major Products:
Oxidation: Produces deuterated chloramines and other oxidized products.
Reduction: Results in the formation of deuterium chloride.
Substitution: Forms deuterated chloramines and water
科学研究应用
protio hypochlorite has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying cellular oxidative stress and immune responses.
Medicine: Investigated for its potential in wound healing, infection control, and as a disinfectant.
Industry: Utilized in water treatment, sanitation, and as a bleaching agent
作用机制
The mechanism of action of hypochlorous acid-d involves its strong oxidizing properties. It reacts with various biomolecules, including proteins, lipids, and nucleic acids, leading to their oxidation and subsequent inactivation. The primary molecular targets include thiol-containing proteins and enzymes, which are crucial for microbial metabolism and replication. This results in the inhibition of microbial growth and the destruction of pathogens .
相似化合物的比较
protio hypochlorite can be compared with other similar compounds, such as:
Hypochlorous Acid (HClO): The non-deuterated form, widely used for its antimicrobial properties.
Sodium Hypochlorite (NaOCl):
Calcium Hypochlorite (Ca(OCl)2): Used in water treatment and as a disinfectant.
Uniqueness: this compound is unique due to the presence of deuterium, which can provide insights into reaction mechanisms and pathways that are not easily observable with the non-deuterated form. This makes it valuable in research applications where isotopic labeling is required .
属性
CAS 编号 |
13770-22-4 |
|---|---|
分子式 |
ClHO |
分子量 |
52.46 g/mol |
IUPAC 名称 |
protio hypochlorite |
InChI |
InChI=1S/ClHO/c1-2/h2H/i2H |
InChI 键 |
QWPPOHNGKGFGJK-WWXGHNMISA-N |
SMILES |
OCl |
手性 SMILES |
[1H]OCl |
规范 SMILES |
OCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
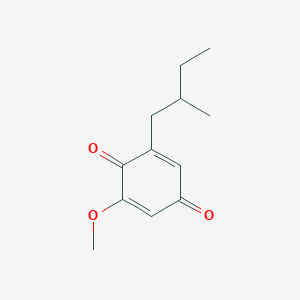
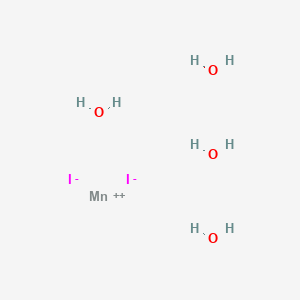
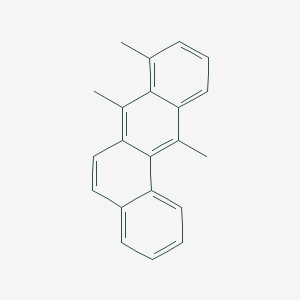
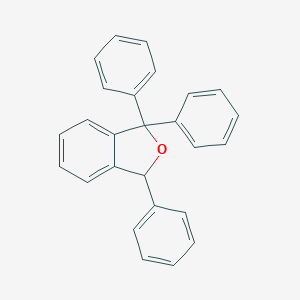
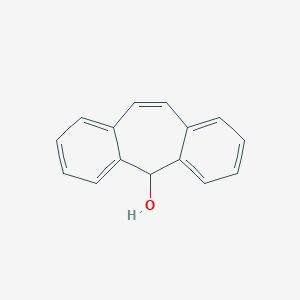
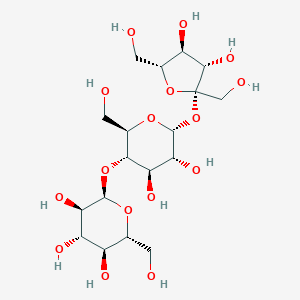
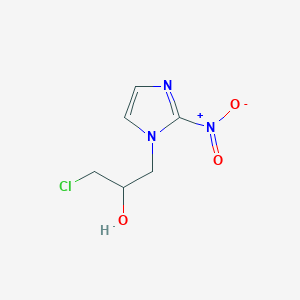
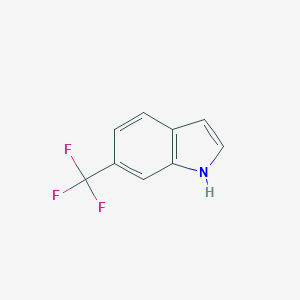
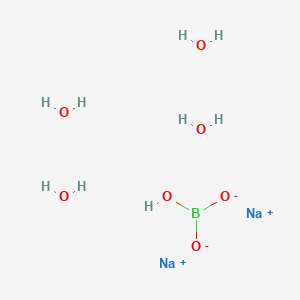
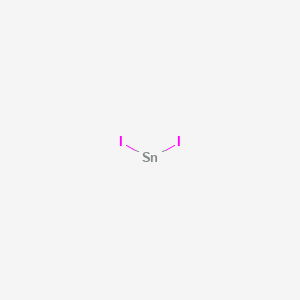
![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)
